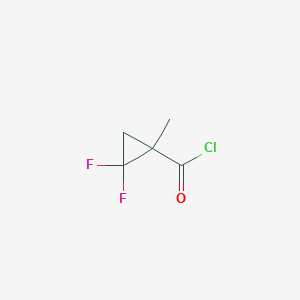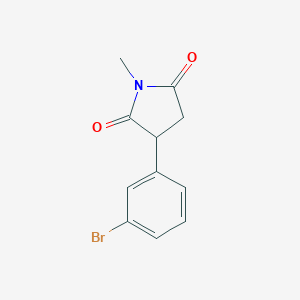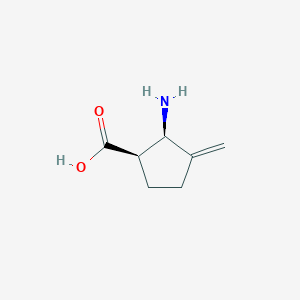
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid, commonly known as ACPC, is a non-proteinogenic amino acid that has been widely used in scientific research. ACPC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.
Mecanismo De Acción
ACPC acts as a partial agonist of the NMDA receptor by binding to the glycine site on the receptor. This binding enhances the activity of the receptor, leading to increased calcium influx and activation of downstream signaling pathways. ACPC has also been shown to modulate GABA receptors by enhancing the activity of the receptor.
Efectos Bioquímicos Y Fisiológicos
ACPC has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process involved in learning and memory. ACPC has also been found to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity. Additionally, ACPC has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied and its mechanism of action is well understood. However, ACPC also has some limitations. It has a relatively low potency compared to other NMDA receptor agonists, which may limit its usefulness in some experiments. Additionally, its effects on GABA receptors are not well understood, which may limit its usefulness in studies of these receptors.
Direcciones Futuras
There are several potential future directions for research on ACPC. One area of interest is its potential therapeutic use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its effects on GABA receptors and its potential as an anxiolytic and antidepressant agent. Finally, there is potential for the development of new compounds based on ACPC that may have improved potency and selectivity for specific receptors.
Métodos De Síntesis
ACPC can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-methylcyclopentanone with nitromethane to form 2-nitro-3-methylcyclopentanone. This intermediate is then reduced with sodium borohydride to yield 2-amino-3-methylcyclopentanone. Finally, this compound is treated with diethyl oxalate to form ACPC.
Aplicaciones Científicas De Investigación
ACPC has been used in various scientific research studies due to its unique properties. It has been found to act as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. ACPC has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. Additionally, ACPC has been used in studies of GABA receptors, which are involved in the regulation of anxiety, depression, and sleep.
Propiedades
Número CAS |
156292-95-4 |
|---|---|
Nombre del producto |
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid |
Fórmula molecular |
C7H11NO2 |
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(1R,2R)-2-amino-3-methylidenecyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-4-2-3-5(6(4)8)7(9)10/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1 |
Clave InChI |
MHIUKOLUZJMKNW-RITPCOANSA-N |
SMILES isomérico |
C=C1CC[C@H]([C@H]1N)C(=O)O |
SMILES |
C=C1CCC(C1N)C(=O)O |
SMILES canónico |
C=C1CCC(C1N)C(=O)O |
Sinónimos |
Cyclopentanecarboxylic acid, 2-amino-3-methylene-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



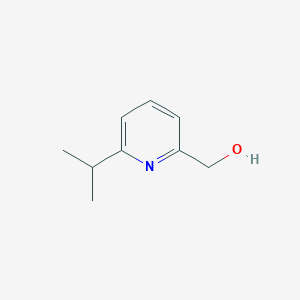
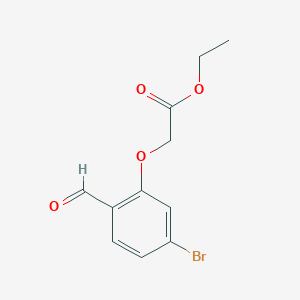
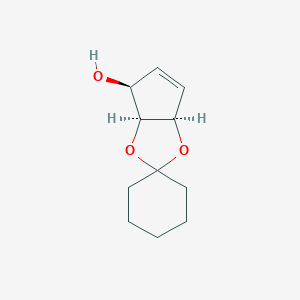
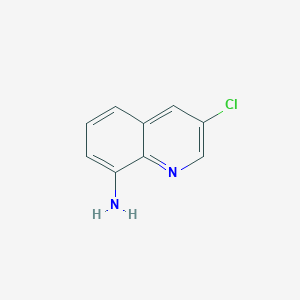
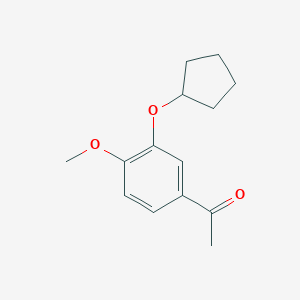
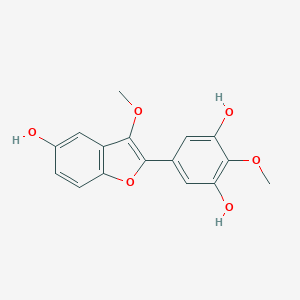
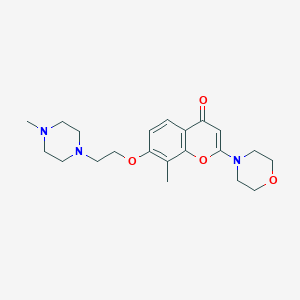
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
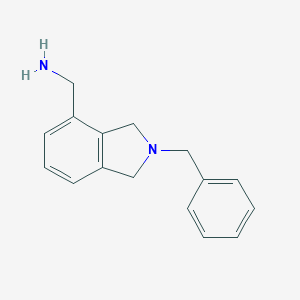
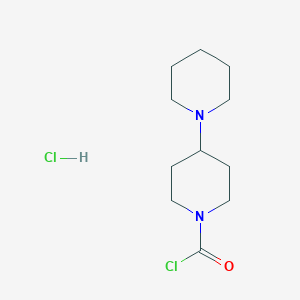
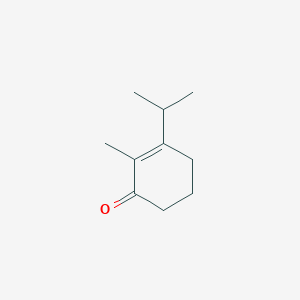
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)
